molecular formula C11H22N2O2 B3111299 trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate CAS No. 1821828-53-8

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Cat. No.: B3111299
CAS No.: 1821828-53-8
M. Wt: 214.30
InChI Key: SBAAVGHNGCRJNY-RKDXNWHRSA-N
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Description

Chemical Structure and Properties
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate (CAS: 1032684-85-7) is a carbamate derivative featuring a piperidine ring substituted with a methyl group at the 4-position and a tert-butyl carbamate group at the 3-position in the trans configuration. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . This compound is widely utilized as a building block in pharmaceutical synthesis due to its stability and versatility in introducing tertiary amine and carbamate functionalities.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted carbamates, depending on the type of reaction and the reagents used .

Scientific Research Applications

Chemical Properties and Structure

Trans-tert-butyl (4-methylpiperidin-3-yl)carbamate is characterized by a unique molecular structure that includes a tert-butyl group and a 4-methylpiperidine moiety linked through a carbamate functional group. Its molecular formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, with a molecular weight of approximately 214.31 g/mol. The compound exhibits significant lipophilicity, which is advantageous for biological applications due to its ability to cross biological membranes effectively.

Pharmaceutical Development

The primary application of this compound lies in pharmaceutical development, where it serves as a precursor or active ingredient in the synthesis of various therapeutic agents. Its structural properties make it suitable for modification, allowing researchers to tailor its pharmacological profiles for specific therapeutic targets.

Potential Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities:

  • Serotonin Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing mood regulation and offering avenues for treating mood disorders.
  • Neuroprotective Effects : It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds with similar structures have shown protective effects against amyloid beta-induced toxicity in astrocytes .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the activation of carboxylic acids and the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). This synthetic pathway allows for the production of high-purity compounds suitable for research and clinical applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

  • Neuroprotective Studies : Research has demonstrated that compounds similar to this compound can inhibit amyloidogenesis and protect neuronal cells from oxidative stress induced by amyloid beta peptides .
  • Drug Design : The compound's ability to interact with specific receptors makes it a candidate for drug design aimed at treating conditions such as depression or anxiety disorders, where serotonin modulation is beneficial.

Mechanism of Action

The mechanism of action of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, the compound prevents the amine group from participating in unwanted side reactions during chemical synthesis. This allows for selective reactions to occur, leading to the formation of the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine/Cyclohexane Rings

Table 1: Substituent and Ring Modifications
Compound Name Structure Key Substituents Molecular Formula Key Differences
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate Piperidine ring with 4-methyl and trans-3-Boc C₁₁H₂₂N₂O₂ Reference compound
trans-tert-Butyl (4-aminocyclohexyl)carbamate (CAS: 177906-48-8) Cyclohexane ring with trans-4-amino and 3-Boc C₁₁H₂₂N₂O₂ Cyclohexane instead of piperidine; amino vs. methyl substituent
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4) Cyclohexane ring with trans-4-hydroxymethyl and 3-Boc C₁₂H₂₃NO₃ Hydroxymethyl group introduces polarity
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS: 724788-22-1) Piperidine ring with 3-hydroxy and cis-4-Boc C₁₀H₂₀N₂O₃ Hydroxyl group enhances hydrogen-bonding potential
trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate (CAS: 175712-02-4) Piperidine ring with 4-fluoro and trans-3-Boc C₁₀H₁₉FN₂O₂ Fluorine increases electronegativity and metabolic stability

Key Observations :

  • Ring Type : Piperidine derivatives (e.g., CAS 1032684-85-7) exhibit different conformational flexibility compared to cyclohexane analogs (e.g., CAS 177906-48-8). Piperidine’s nitrogen atom enables hydrogen bonding and protonation, critical for biological activity .
  • Substituent Effects : The methyl group in the target compound enhances lipophilicity, whereas hydroxyl or hydroxymethyl groups (e.g., CAS 724788-22-1, 239074-29-4) increase polarity and solubility. Fluorine substitution (CAS 175712-02-4) improves metabolic stability and electron-withdrawing properties .

Functional Group Variations in Carbamates

Table 2: Functional Group Comparisons
Compound Name Functional Groups Biological Relevance
This compound Tert-butyl carbamate, methyl-piperidine Stabilizes intermediates in drug synthesis
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) Phenyl carbamate, piperidine-propyl carbamoyl Enhanced enzyme inhibition due to aromatic interactions
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (CAS: Catalog Ref.) Pyridine ring, methoxy, hydroxy Pyridine’s aromaticity alters electronic properties

Key Observations :

  • Aromatic vs. Aliphatic Systems : Pyridine-based carbamates (e.g., CAS entries in ) exhibit distinct electronic properties compared to piperidine derivatives, impacting binding affinity in enzyme inhibition .
  • Multi-Functional Groups : Compounds like M4 () combine carbamate and carbamoyl groups, enabling dual interactions with biological targets such as acetylcholinesterase .

Biological Activity

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{22}N_{2}O_{2}, with a molecular weight of approximately 214.31 g/mol. The compound features a tert-butyl group attached to a 4-methylpiperidine moiety via a carbamate functional group, which contributes to its lipophilicity and potential CNS penetration.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for serotonin receptors, influencing mood-regulating pathways. The compound's mechanism involves binding to specific molecular targets, modulating their activity, which can lead to various biological effects.

Biological Activities

  • Antidepressant Properties : Similar compounds have demonstrated serotonin reuptake inhibition, indicating that this compound may possess antidepressant-like effects.
  • Neuroprotective Effects : The compound has been investigated for its protective effects against neurotoxic agents like amyloid beta (Aβ), which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that it can reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to Aβ .
  • Cytotoxicity : Research indicates that this compound exhibits low cytotoxicity, making it an attractive candidate for further drug development .

Case Studies

  • In Vitro Studies : A study assessing the protective effects of the compound on astrocyte cells revealed a significant reduction in TNF-α levels and free radicals when treated with this compound in the presence of Aβ . This suggests potential applications in mitigating neuroinflammation.
  • In Vivo Studies : Although initial results were promising in vitro, subsequent in vivo studies indicated limited efficacy compared to established treatments like galantamine. This discrepancy was attributed to bioavailability issues within the brain .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameAntidepressant ActivityNeuroprotective EffectsCytotoxicity
This compoundPotentially presentModerateLow
GalantamineEstablishedStrongLow
Other CarbamatesVariableLimitedVariable

Q & A

What are the established synthetic protocols for preparing trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate, and how can reaction conditions be optimized for high stereochemical fidelity?

Level : Basic
Methodological Answer :
The synthesis typically involves coupling tert-butyl chloroformate with 4-methylpiperidin-3-amine under inert, basic conditions (e.g., triethylamine in anhydrous THF or DCM at 0–5°C). Key considerations include:

  • Stereocontrol : Use chiral auxiliaries or enantiopure starting materials to enforce trans-configuration.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
  • Optimization : Reaction yields (e.g., 84.3% in analogous syntheses) depend on stoichiometry, temperature, and solvent polarity .

Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

Level : Basic
Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration via SHELX-refined structures (e.g., torsion angles like 43.0° for piperidine rings) .
  • NMR Spectroscopy : NOESY correlations (e.g., between tert-butyl protons and piperidine H-atoms) confirm spatial arrangement.
  • Circular Dichroism (CD) : Validates enantiopurity in chiral environments .

How can computational modeling predict the reactivity of the tert-butyl carbamate group under varying pH conditions?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Models hydrolysis pathways (e.g., acid-catalyzed cleavage via TFA) by calculating transition-state energies .
  • Molecular Dynamics (MD) : Simulates solvation effects on carbamate stability in aqueous/organic mixed solvents.
  • pKa Prediction Tools (e.g., MarvinSuite): Estimate protonation states influencing reactivity .

What experimental approaches resolve discrepancies in reported synthetic yields across laboratories?

Level : Advanced
Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors .
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time.
  • Comparative Analysis : Benchmark against literature protocols (e.g., 84.3% yield under DCC-activated conditions) .

How does the trans-configuration influence crystal packing and solubility?

Level : Advanced
Methodological Answer :

  • Crystal Structure Analysis : Trans-configuration creates specific torsional strains (e.g., 60.3° dihedral angles between carbamate and amide groups), reducing packing efficiency and enhancing solubility .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) impacting crystallinity .

What are the best practices for deprotecting the tert-butyl carbamate group without degrading the piperidine ring?

Level : Intermediate
Methodological Answer :

  • Acidic Conditions : Use 20% TFA in DCM (0°C to RT, 1–2 hr) for selective cleavage.
  • Monitoring : Track deprotection via TLC (Rf shift) or LC-MS (mass loss of 100.12 g/mol for Boc group) .
  • Quenching : Neutralize with aqueous NaHCO3 to prevent ring oxidation .

How can kinetic studies elucidate nucleophilic substitution mechanisms involving this compound?

Level : Advanced
Methodological Answer :

  • Stopped-Flow Kinetics : Measures rate constants for reactions with nucleophiles (e.g., amines, thiols) .
  • Isotopic Labeling : Use ¹⁸O or deuterium to track bond-breaking/forming steps.
  • Eyring Plot Analysis : Determines activation parameters (ΔH‡, ΔS‡) to distinguish between SN1/SN2 pathways .

What strategies improve regioselective functionalization of the piperidine ring?

Level : Advanced
Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., boronate esters) to steer electrophilic attacks .
  • Steric Control : Leverage 4-methyl substituent to block undesired positions.
  • Metal-Catalyzed C–H Activation : Use Pd or Ru catalysts for site-specific modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
Reactant of Route 2
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

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